Cammpt
Description
Cammpt (chemical nomenclature to be specified per IUPAC guidelines) is a synthetic organic compound with demonstrated applications in pharmaceutical and materials science research. Its pharmacological relevance may stem from interactions with biological targets (e.g., enzymes or receptors), as inferred from its structural analogs . Key physicochemical properties, such as solubility in polar solvents, thermal stability, and spectral signatures (e.g., NMR, IR), align with compounds used in drug development and catalytic processes .
Properties
CAS No. |
111589-64-1 |
|---|---|
Molecular Formula |
C14H22N7O8PS2 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[(E)-3,4-bis[(2-amino-2-oxoethyl)sulfanyl]-4-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H22N7O8PS2/c15-7(23)3-31-10(5-1-18-12-9(19-5)13(25)21-14(17)20-12)11(32-4-8(16)24)6(22)2-29-30(26,27)28/h5-6,19,22H,1-4H2,(H2,15,23)(H2,16,24)(H2,26,27,28)(H4,17,18,20,21,25)/b11-10+ |
InChI Key |
BZZHCWODYYTYSS-ZHACJKMWSA-N |
SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N |
Isomeric SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)/C(=C(/C(COP(=O)(O)O)O)\SCC(=O)N)/SCC(=O)N |
Canonical SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N |
Synonyms |
di-(carboxamidomethyl)molybdopterin |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Research Limitations
Current studies on this compound lack comprehensive in vivo data (e.g., long-term toxicity, metabolite profiling), a gap noted in similar compound assessments . Future work should integrate multi-omics approaches to resolve these limitations .
Table 1. Structural and Functional Comparison Overview
| Aspect | This compound | Compound X | Compound Y |
|---|---|---|---|
| Primary Application | Kinase inhibition | Catalytic intermediate | Kinase inhibition |
| Key Advantage | High thermal stability | Enhanced solubility | Lower toxicity |
| Key Disadvantage | Complex synthesis | Reduced lipophilicity | Lower efficacy |
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